molecular formula C7H13NS B12825030 N-(Cyclopropylmethyl)thietan-3-amine

N-(Cyclopropylmethyl)thietan-3-amine

Cat. No.: B12825030
M. Wt: 143.25 g/mol
InChI Key: KEYZCIARDRVHLH-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)thietan-3-amine is a chemical compound characterized by a thietane ring, which is a four-membered ring containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylmethyl)thietan-3-amine can be achieved through several methods. One common approach involves the reaction of a compound containing a thietane moiety with a nucleophile in the presence of water. The nucleophile can be selected from a group consisting of azide, sulfonamide, diimide, hydroxylamine, or ammonia. The reaction conditions typically involve the use of a suitable reducing agent or a reagent to cleave specific bonds, depending on the nucleophile used .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)thietan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The thietane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted thietanes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as halides or amines under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce different amine derivatives.

Scientific Research Applications

N-(Cyclopropylmethyl)thietan-3-amine has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of sulfur-containing heterocycles and other complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(Cyclopropylmethyl)thietan-3-amine include:

  • Thietan-3-amine
  • Cyclopropylmethylamine
  • Other thietane derivatives

Uniqueness

This compound is unique due to its combination of a cyclopropylmethyl group and a thietane ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C7H13NS

Molecular Weight

143.25 g/mol

IUPAC Name

N-(cyclopropylmethyl)thietan-3-amine

InChI

InChI=1S/C7H13NS/c1-2-6(1)3-8-7-4-9-5-7/h6-8H,1-5H2

InChI Key

KEYZCIARDRVHLH-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2CSC2

Origin of Product

United States

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